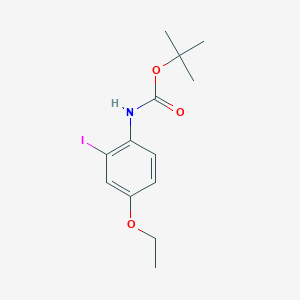
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C13H18INO3. It is known for its unique structure, which includes an ethoxy group, an iodine atom, and a tert-butyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-ethoxy-2-iodophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Iodate derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted phenyl carbamates.
Scientific Research Applications
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The ethoxy and iodine groups play a crucial role in its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-ethoxyphenyl)-, 1,1-dimethylethyl ester: Lacks the iodine atom, resulting in different reactivity.
Carbamic acid, (4-iodophenyl)-, 1,1-dimethylethyl ester: Lacks the ethoxy group, affecting its solubility and reactivity.
Carbamic acid, (4-ethoxy-2-chlorophenyl)-, 1,1-dimethylethyl ester: Contains a chlorine atom instead of iodine, leading to different chemical properties.
Uniqueness
Carbamic acid, (4-ethoxy-2-iodophenyl)-, 1,1-dimethylethyl ester is unique due to the presence of both ethoxy and iodine groups, which confer distinct reactivity and specificity in chemical reactions. This makes it a valuable compound in various scientific research applications.
Properties
CAS No. |
835873-11-5 |
|---|---|
Molecular Formula |
C13H18INO3 |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl N-(4-ethoxy-2-iodophenyl)carbamate |
InChI |
InChI=1S/C13H18INO3/c1-5-17-9-6-7-11(10(14)8-9)15-12(16)18-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,16) |
InChI Key |
NQHWQUCAWTWKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethylbenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12536247.png)
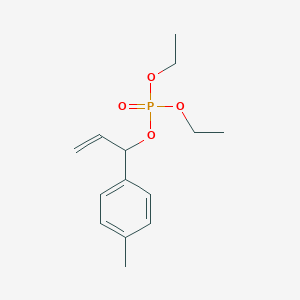
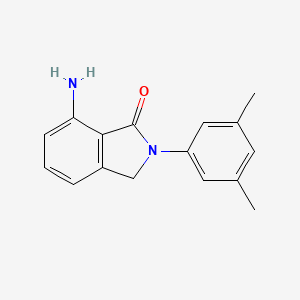
![2-[(2-Phenylpropan-2-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B12536271.png)

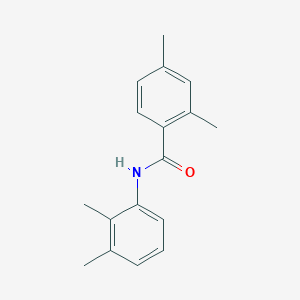

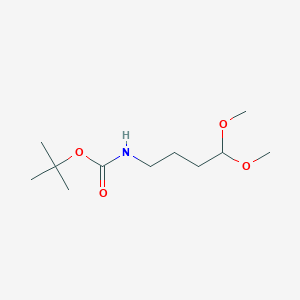
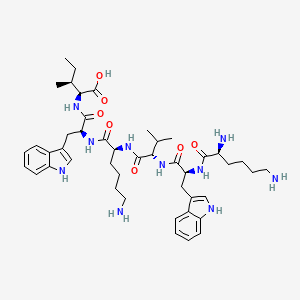
![5-[2-(Octyloxy)phenyl]cyclohexane-1,3-dione](/img/structure/B12536300.png)
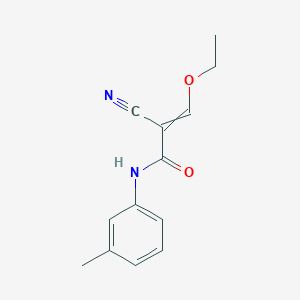
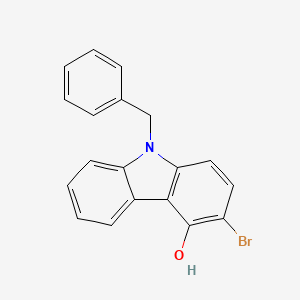
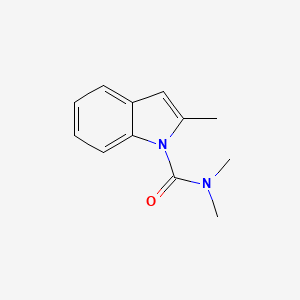
![Benzonitrile, 4-[(1-azulenylmethylene)amino]-](/img/structure/B12536319.png)
